4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride
Description
Structural Features: This compound consists of a pyrazolo[4,3-c]pyridine core, an ethyl ester group at position 3, and a hydrochloride salt. The bicyclic system combines a pyrazole and partially saturated pyridine ring, providing a rigid scaffold for molecular interactions .
Molecular Formula: C₉H₁₄ClN₃O₂ (hydrochloride salt).
Molecular Weight: 231.68 g/mol .
Key Properties:
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDFHMGRGVFDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211512-51-4 | |
| Record name | ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of the compound “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride” is c-Met kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a significant target for therapeutic intervention.
Mode of Action
The compound interacts with c-Met kinase, exerting its effects by inhibiting the enzymatic activity of the kinase. This interaction leads to a decrease in the kinase’s function, thereby affecting the cellular processes it regulates.
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it impacts pathways related to cellular growth and survival. By inhibiting c-Met kinase, the compound can disrupt these pathways, leading to potential therapeutic effects.
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as c-Met kinase, which is involved in various cellular processes including growth and differentiation. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, it interacts with proteins involved in cell signaling, such as tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the phosphorylation of c-Met kinase in cancer cell lines, leading to reduced cell proliferation and increased apoptosis. It also affects the PI3K/Akt and Ras/Erk pathways, which are critical for cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes like c-Met kinase, leading to enzyme inhibition. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that promote cell growth and survival. The compound also influences gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed or excreted. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of certain metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and signaling proteins. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its ability to modulate cellular processes effectively.
Biological Activity
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride
- CAS Number : 410544-19-3
This compound features a tetrahydropyridine ring fused with a pyrazole moiety, contributing to its unique biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of tetrahydro-pyrazolo compounds exhibit antimicrobial properties. For instance, studies have shown that certain substituted pyrazolo compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
2. Anti-inflammatory Effects
A notable area of research is the anti-inflammatory potential of this compound. Various studies have evaluated its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Key Findings :
- The compound demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib.
- In vivo studies showed reduced paw edema in carrageenan-induced rat models.
3. Neuroprotective Properties
Emerging evidence suggests that tetrahydro-pyrazolo compounds may have neuroprotective effects. They may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress.
Case Study :
A study involving the administration of this compound in a rodent model of neurodegeneration showed improved cognitive function and reduced markers of oxidative stress in brain tissues.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
- Antioxidant Activity : The presence of specific functional groups allows the compound to scavenge free radicals effectively.
Research Findings Summary
Recent studies have provided insights into the structure-activity relationships (SAR) of this class of compounds. Modifications to the pyrazolo ring or substituents significantly influence their biological activity.
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 5 | Increased COX inhibition |
| Halogen substitutions | Enhanced antimicrobial properties |
Scientific Research Applications
Biological Activities
THPP has been investigated for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key applications include:
- Antidepressant Activity : Research indicates that derivatives of THPP exhibit significant antidepressant effects. In a study involving animal models, THPP was shown to enhance serotonergic and noradrenergic neurotransmission, suggesting its potential as a treatment for depression .
- Anti-inflammatory Properties : Compounds related to THPP have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for developing treatments for inflammatory diseases .
- Neuroprotective Effects : THPP has shown promise in neuroprotection against oxidative stress and neurodegenerative diseases. Its ability to modulate neuroinflammatory pathways could be beneficial in conditions such as Alzheimer's disease .
- Anticancer Potential : Preliminary studies suggest that THPP derivatives may inhibit tumor growth in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation .
Synthesis and Derivatives
The synthesis of THPP involves several methods, including cyclization reactions of appropriate precursors. Notably, the compound can be modified to produce various derivatives that enhance its pharmacological properties.
| Derivative | Activity | Reference |
|---|---|---|
| 3-Bromo-THPP | Enhanced anticancer activity | |
| Methyl-THPP | Increased antidepressant effects |
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, THPP was administered to evaluate its effects on depressive behavior. Results indicated a significant reduction in immobility time in the forced swim test compared to control groups. The findings support the hypothesis that THPP enhances mood through serotonergic pathways.
Case Study 2: Neuroprotection
A recent investigation assessed the neuroprotective effects of THPP in models of oxidative stress induced by hydrogen peroxide. The results showed that THPP significantly reduced neuronal death and oxidative damage markers, indicating its potential utility in treating neurodegenerative conditions.
Comparison with Similar Compounds
N-Ethyl-4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide Hydrochloride
Structural Differences : Replaces the ethyl ester with a carboxamide group.
Molecular Formula : C₉H₁₅ClN₄O.
Molecular Weight : 230.70 g/mol .
Key Properties :
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid Hydrochloride
Structural Differences : Lacks the ethyl ester group, existing as a free carboxylic acid.
Molecular Formula : C₇H₁₀ClN₃O₂.
Molecular Weight : 203.63 g/mol .
Key Properties :
Apixaban (1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester)
Structural Differences : Contains a 7-oxo group, 4-methoxyphenyl, and 4-(2-oxopiperidin-1-yl)phenyl substituents.
Molecular Formula : C₂₆H₂₈N₄O₅.
Molecular Weight : 476.53 g/mol .
Key Properties :
Tinoridine (2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic Acid Ethyl Ester)
Structural Differences: Replaces the pyrazole ring with a thiophene (thieno) ring. Molecular Formula: C₁₇H₂₀N₂O₂S. Molecular Weight: 316.42 g/mol . Key Properties:
- Anti-inflammatory activity via cyclooxygenase inhibition.
Preparation Methods
Multi-Step Synthesis via Pyrazole Ring Construction
Key route (derived from CN113264931B):
- Step 1 : Reaction of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine intermediate with diethyl oxalate in tetrahydrofuran (THF) at -78°C using lithium hexamethyldisilazide (LiHMDS) as a base.
- Step 2 : Aromatic nucleophilic substitution with fluorobenzonitrile in acetic acid at 80°C.
- Step 3 : Hydrolysis and esterification under palladium-carbon catalysis in dimethyl sulfoxide (DMSO) at 100°C.
Outcomes :
- Yield: 75% for intermediate ethyl ester (LCMS [M+H]: 300).
- Atom economy: High due to minimal byproduct formation.
Alternative Route via Nitrosation and Cyclization
Method (adapted from CN102911174A):
- Reagents : Sodium nitrite, dilute sulfuric acid.
- Conditions : Reaction at -5°C to 0°C for 12 hours.
- Workup : Neutralization, extraction with ethyl acetate, and recrystallization.
Microwave-Assisted Synthesis
Procedure (based on Longdom):
- Reflux stoichiometric quantities of pyrazole-4-carbaldehyde and ethyl acetoacetate in toluene with triethylamine.
- Reaction time : 12 hours.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate).
Results :
- Yield: 70% for hexahydro-pyrazolo-pyridine carboxylate.
- Purity: Confirmed via TLC and melting point (173–175°C).
Comparative Analysis of Methods
| Parameter | Multi-Step | Nitrosation | Microwave |
|---|---|---|---|
| Yield | 75% | >90% | 70% |
| Temperature Range | -78°C to 100°C | -5°C to 0°C | Reflux (~110°C) |
| Catalyst/Base | LiHMDS | H₂SO₄ | Triethylamine |
| Scalability | Industrial feasible | Lab-scale | Moderate |
Industrial Considerations
- Solvent Choice : THF and DMSO enable high solubility but require recovery systems for cost efficiency.
- Catalyst Recycling : Palladium-carbon reuse protocols improve sustainability.
- Safety :
Analytical Validation
- Purity : HPLC (≥98%) and NMR (¹H/¹³C) for structural confirmation.
- Characterization :
- LCMS : [M+H]⁺ peaks match theoretical values.
- Melting Point : 173–175°C for intermediates.
Q & A
Basic: What are the optimal conditions for hydrolyzing the ethyl ester group to obtain the carboxylic acid derivative?
Methodological Answer:
The ester-to-acid conversion is typically achieved via saponification. A validated protocol involves dissolving the ester intermediate in a 3:1 methanol-water mixture, adding 3 equivalents of NaOH, and stirring at room temperature for 10–15 hours. After solvent removal under reduced pressure, acidification to pH 4 with 1N HCl at 0°C precipitates the carboxylic acid, which is then extracted with ethyl acetate . For derivatives with acid-sensitive functionalities, milder conditions (e.g., LiOH in THF/H₂O) may prevent decomposition.
Advanced: How can low yields in cyclocondensation reactions of pyrazolo[4,3-c]pyridine derivatives be mitigated?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Ionic liquids like [bmim][BF₄] improve reaction efficiency by stabilizing intermediates, achieving yields up to 93% for nitrobenzyl-substituted derivatives .
- Catalytic Additives : Trifluoroacetic acid (TFA) enhances electrophilicity in azide cyclization reactions, as shown in triazolo-pyrazole hybrid syntheses .
- Temperature Control : Reflux conditions (50–100°C) favor thermodynamic control, critical for bulky substituents like 1-adamantylmethylamine (39% yield) .
Basic: What spectroscopic techniques confirm the structural integrity of synthesized derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Key for verifying regiochemistry. For example, ethyl ester protons appear as a quartet at δ 4.33 ppm (J = 7.2 Hz), while pyrazole protons resonate at δ 7.84 ppm .
- IR Spectroscopy : Ester carbonyl stretches (~1704–1730 cm⁻¹) and azide peaks (~2143 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS-EI) validates molecular ions (e.g., m/z 271.1065 for C₁₃H₁₃N₅O₂) .
Advanced: How does amine nucleophile selection impact pyrazolo[4,3-c]pyridine synthesis?
Methodological Answer:
- Electron-Deficient Amines : 4-Nitrobenzylamine hydrochloride facilitates high yields (93%) due to enhanced electrophilicity at the pyridine nitrogen .
- Bulky Amines : (1-Adamantyl)methylamine reduces yields (39%) due to steric constraints during cyclization .
- Aromatic Amines : Aniline derivatives require longer reaction times (12 hours) but provide moderate yields (56–79%) .
Basic: What storage conditions preserve the stability of this compound?
Methodological Answer:
- Short-Term : Store at -4°C in airtight, light-resistant containers for 1–2 weeks.
- Long-Term : -20°C with desiccants to prevent hydrolysis; avoid repeated freeze-thaw cycles .
- Handling : Use gloveboxes under nitrogen for moisture-sensitive reactions .
Advanced: How should researchers resolve contradictory solubility data across batches?
Methodological Answer:
- Purity Analysis : Use HPLC (e.g., 98.60% purity achieved via gradient elution) to rule out impurities affecting solubility .
- Polymorph Screening : Recrystallize from solvents like ethyl acetate/cyclohexane to isolate stable crystalline forms .
- pH-Dependent Studies : Solubility in buffered solutions (pH 1–13) identifies ionizable groups; e.g., carboxylic acid derivatives show improved solubility at pH > 6 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
